molecular formula C22H16N2O2 B12798608 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one CAS No. 81684-72-2

10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one

Cat. No.: B12798608
CAS No.: 81684-72-2
M. Wt: 340.4 g/mol
InChI Key: UNIPQSFXXYTMHM-UHFFFAOYSA-N
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Description

10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is a complex organic compound characterized by its unique fused ring structure This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromeno Ring: This step often involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, under acidic or basic conditions.

    Benzodiazepine Ring Formation: The benzodiazepine ring can be formed through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant activities.

Mechanism of Action

The mechanism of action of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one involves its interaction with specific molecular targets, such as:

    GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative and anxiolytic effects.

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Chlorazepate: Used for its anxiolytic and sedative properties.

Uniqueness

10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is unique due to its fused chromeno and benzo rings, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness could lead to different binding affinities and activities at various biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

81684-72-2

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

18,19-dimethyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16(21),17,19,22-decaen-2-one

InChI

InChI=1S/C22H16N2O2/c1-12-9-17-18(10-13(12)2)24-22-16(11-23-17)21(25)20-15-6-4-3-5-14(15)7-8-19(20)26-22/h3-11,24H,1-2H3

InChI Key

UNIPQSFXXYTMHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=CC3=C(N2)OC4=C(C3=O)C5=CC=CC=C5C=C4

Origin of Product

United States

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